molecular formula C12H25N3O6 B1140658 Dhlnl CAS No. 32619-23-1

Dhlnl

Cat. No.: B1140658
CAS No.: 32619-23-1
M. Wt: 307.34 g/mol
InChI Key: COYAOJMPFAKKAM-XKNYDFJKSA-N
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Description

Dehydrodihydroxylysinonorleucine (Dhlnl) is a naturally occurring covalent crosslink found in collagen, a structural protein that is abundant in vertebrates. This compound plays a crucial role in the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues.

Mechanism of Action

Target of Action

Dhlnl, also known as dehydrodihydroxylysinonorleucine, is a collagen crosslink . Collagen, the most abundant protein in the body, provides structural support for tissues and regulatory signals for resident cells . This compound primarily targets collagen molecules, specifically interacting with lysyl oxidases, a family of enzymes that play a critical role in collagen deposition and stability .

Mode of Action

This compound is formed through the enzymatic crosslinking of collagen . This process involves the oxidation of side chain lysine residues in collagen and elastin, leading to the formation of aldehydes which spontaneously react to form covalent crosslinks . This compound initially forms via immature divalent crosslinking, and a portion of them convert into mature trivalent forms . This interaction with its targets results in changes to the structure and function of the collagen matrix .

Biochemical Pathways

The formation of this compound affects the collagen crosslinking pathway . This pathway plays a crucial role in tissue differentiation and the mechanical properties of collagenous tissue . Dysregulation of this pathway, such as impaired enzymatic crosslinking and/or an increase of advanced glycation end products (AGEs), has been proposed as a major cause of bone fragility associated with aging and numerous disease states .

Result of Action

The formation of this compound crosslinks alters the structure and biomechanical properties of collagenous tissue . This can affect the tissue’s tensile strength, flexibility, and resilience . In addition, changes in collagen crosslinking can impact cellular functions via activation of the receptors for AGEs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress and glycation can affect collagen crosslink formation . Furthermore, conditions such as osteoporosis, diabetes mellitus, and chronic kidney disease can impact the formation and function of this compound . Understanding these influences is crucial for developing therapeutic strategies targeting collagen crosslinking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodihydroxylysinonorleucine involves the oxidation of specific lysine residues in collagen. This process is catalyzed by the enzyme lysyl oxidase, which converts lysine residues into aldehydes. These aldehydes then spontaneously react with other amino acid precursors to form covalent crosslinks, including dehydrodihydroxylysinonorleucine .

Industrial Production Methods

Industrial production of dehydrodihydroxylysinonorleucine is typically achieved through the extraction and purification of collagen from animal tissues. The collagen is then subjected to enzymatic treatment to induce the formation of crosslinks, including dehydrodihydroxylysinonorleucine .

Comparison with Similar Compounds

Properties

CAS No.

32619-23-1

Molecular Formula

C12H25N3O6

Molecular Weight

307.34 g/mol

IUPAC Name

(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1

InChI Key

COYAOJMPFAKKAM-XKNYDFJKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O

SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Synonyms

N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine;  (5S,5’S)-Hydroxylysinohydroxynorleucine;  _x000B_

Origin of Product

United States
Customer
Q & A

Q1: What is the role of DHLNL in collagen?

A: this compound is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]

Q2: How is this compound formed?

A: this compound is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of this compound and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]

Q3: How does this compound relate to other collagen crosslinks?

A: this compound is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, this compound can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of this compound to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]

Q4: How does this compound content affect the mechanical properties of tissues?

A: Studies have shown a correlation between this compound content and tissue mechanical properties. For instance, reduced this compound levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []

Q5: How do aging and disease impact this compound levels in tissues?

A: this compound levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased this compound levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of this compound, suggesting a potential crosslinking defect. []

Q6: Can mechanical stress influence this compound levels in tissues?

A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of this compound and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []

Q7: Can this compound serve as a biomarker for diseases?

A: Research suggests that this compound and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated this compound levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to this compound also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []

Q8: What analytical techniques are used to study this compound?

A: Several methods are employed to analyze this compound, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of this compound and other crosslinks. [, , , ]

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